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molecular formula C9H10O2 B3055915 (4-Methylphenoxy)acetaldehyde CAS No. 67845-46-9

(4-Methylphenoxy)acetaldehyde

Cat. No. B3055915
M. Wt: 150.17 g/mol
InChI Key: KWNAUDMYKHHEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04018802

Procedure details

5-(4-methylphenoxy)-1-penten-4-ol (Step A-3); 4-benzyloxy-5-(4-methylphenoxy)-1-pentene (Step A-4);
Name
5-(4-methylphenoxy)-1-penten-4-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-benzyloxy-5-(4-methylphenoxy)-1-pentene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][CH:8]([OH:12])CC=C)=[CH:4][CH:3]=1.C(OC(COC1C=CC(C)=CC=1)CC=C)C1C=CC=CC=1>>[CH3:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][CH:8]=[O:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
5-(4-methylphenoxy)-1-penten-4-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(OCC(CC=C)O)C=C1
Step Two
Name
4-benzyloxy-5-(4-methylphenoxy)-1-pentene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CC=C)COC1=CC=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(OCC=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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